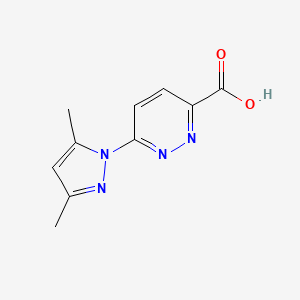
6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid
Descripción general
Descripción
The compound “6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid” is a non-fused biheterocyclic system . It is a derivative of pyrazolylpyridazine, which is known for its wide spectrum of biological activity .
Synthesis Analysis
The synthesis of this compound involves the reactions of hydrazide A with aryl isocyanate, aryl and alkyl isothiocyanates . For example, hydrazide A reacted with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate in anhydrous benzene to form 2-{2-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylsulfanyl]acetyl}-N-(3,4-dichlorophenyl)hydrazine-1-carboxamide 1 and 2-{2-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylsulfanyl]acetyl}-N-(4-methylphenyl)hydrazine-1-carbothioamide 2 .Aplicaciones Científicas De Investigación
Biological Activity
The derivatives of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid have a wide spectrum of biological activity . They have been synthesized and studied for their potential biological applications .
Plant Growth Stimulation
The synthesized compounds based on 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid have shown a pronounced stimulating effect on plant growth . This makes them potentially useful in agriculture to enhance crop yield .
Anti-Inflammatory Properties
Pyrazolylpyridazine derivatives, which include 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid, have been found to possess anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory diseases .
Antibacterial Properties
These compounds also exhibit antibacterial activity . This could make them valuable in the development of new antibiotics or as additives in products requiring antibacterial properties .
Antioxidant Properties
The antioxidant activity of these compounds suggests they could be used in the prevention of diseases related to oxidative stress . They could also be used in the food industry as preservatives to prevent oxidation .
Hypotensive Activity
The hypotensive activity of these compounds indicates potential applications in the treatment of high blood pressure . This could lead to the development of new drugs for hypertension .
Agricultural Uses
Based on pyrazole and pyridazine scaffolds, various compounds have been synthesized that are used in agriculture as insecticides, fungicides, and herbicides . The search for new chemical plant protection products continues .
Synthesis of New Derivatives
The structure of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid allows for the synthesis of a number of new potentially biologically active derivatives . This opens up a wide range of possibilities for the development of new compounds with diverse applications .
Mecanismo De Acción
Target of Action
It’s known that pyrazolylpyridazine derivatives, to which this compound belongs, have a wide spectrum of biological activity .
Mode of Action
It’s known that pyrazolylpyridazine derivatives can have anti-inflammatory, antibacterial, antioxidant, and hypotensive activity .
Biochemical Pathways
It’s known that pyrazolylpyridazine derivatives can stimulate plant growth .
Result of Action
It’s known that pyrazolylpyridazine derivatives can have a pronounced stimulating effect on plant growth .
Propiedades
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-6-5-7(2)14(13-6)9-4-3-8(10(15)16)11-12-9/h3-5H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMRIAQOBVMMKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



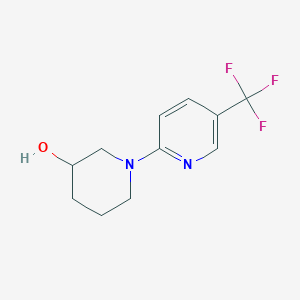
![[1-(Pyrazin-2-yl)piperidin-2-yl]methanol](/img/structure/B1400718.png)



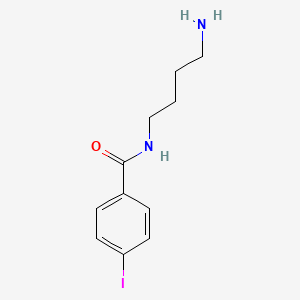


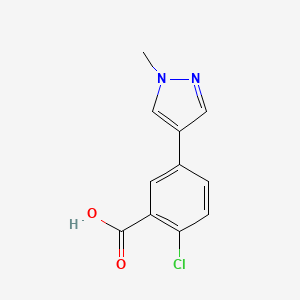

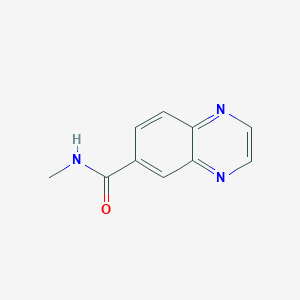
![4-[(2-Methylphenyl)sulfanyl]aniline](/img/structure/B1400730.png)
![N-[2-(4-bromophenyl)ethyl]cyclopentanamine](/img/structure/B1400736.png)
